6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine
Description
This compound is a purine derivative featuring a piperazine linker substituted with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group at the N-7 position of the purine core. Its molecular structure combines a bicyclic purine system with a pyrimidine-containing piperazine moiety, which may confer unique pharmacological properties, such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N8/c1-10-22-11(14(17)18)7-12(23-10)25-3-5-26(6-4-25)16-13-15(19-8-20-16)21-9-24(13)2/h7-9,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDLXSZTHSCHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular structure of this compound includes:
- Purine core : A bicyclic structure known for its role in various biological processes.
- Piperazine moiety : A six-membered ring that enhances solubility and biological activity.
- Difluoromethyl and methylpyrimidine substituents : These functional groups are crucial for the compound's interaction with biological targets.
Molecular Formula
The molecular formula is C16H19F2N5, with a molecular weight of approximately 330.34 g/mol.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The difluoromethyl and methylpyrimidine groups enhance binding affinity to specific enzymes and receptors, modulating their activity.
- Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in inflammatory pathways, such as COX-2, which is critical for the synthesis of pro-inflammatory mediators .
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various diseases, particularly:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity, suggesting that this compound could be effective in managing conditions like arthritis or other inflammatory disorders .
- Antitumor Activity : Preliminary studies have indicated that derivatives of purines can exhibit antitumor effects, making this compound a candidate for cancer therapy .
Case Studies and Research Findings
Recent studies exploring the biological activity of related compounds provide insight into the potential efficacy of this compound:
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Purine Core : Cyclization reactions using formamide derivatives.
- Introduction of Piperazine : Nucleophilic substitution reactions.
- Functionalization : Incorporation of difluoromethyl and methylpyrimidine groups through specific reagents.
Chemical Reactivity
The compound undergoes various reactions, including oxidation and reduction, which can modify its functional groups and potentially alter its biological activity.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : This compound has been investigated for its potential as a therapeutic agent against various diseases, particularly cancer and infectious diseases. Its structural features may allow it to interact effectively with biological macromolecules such as proteins and nucleic acids, potentially leading to the inhibition or activation of specific pathways involved in disease processes .
- Drug Development : The unique arrangement of functional groups makes this compound a candidate for drug development. Research indicates that similar compounds may modulate signaling pathways associated with inflammation or cancer progression.
Biological Studies
- Biological Interactions : Studies have shown that compounds with similar structures can interact with specific receptors or enzymes, influencing cellular signaling pathways. This interaction is crucial for understanding the mechanisms of action of potential drugs derived from this compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the structure can enhance biological activity, guiding future research on this compound .
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of purine derivatives, compounds similar to 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine exhibited significant cytotoxic activity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell proliferation .
Case Study 2: Infectious Disease Research
Research has also explored the efficacy of this compound in treating infectious diseases, particularly those caused by resistant strains of bacteria. Preliminary results indicate that it may possess antibacterial properties, warranting further investigation into its potential as a new antibiotic .
Comparison with Similar Compounds
Core Structural Differences
The compound’s purine core distinguishes it from other kinase inhibitors like dasatinib (a thiazole-carboxamide derivative) and tozasertib (a pyrimidine-sulfanylphenyl compound). Key structural comparisons include:
Functional Group Impact
- Difluoromethyl vs. Hydroxyethyl (Dasatinib) : The difluoromethyl group in the target compound may enhance metabolic stability and lipophilicity compared to dasatinib’s hydroxyethylpiperazine, which contributes to solubility but may increase susceptibility to oxidation .
- Purine vs.
- Piperazine Linker Variations : The piperazine moiety in the target compound lacks the sulfonyl or sulfanyl groups seen in tozasertib or 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (), which are critical for binding to specific kinase pockets .
Pharmacokinetic and Pharmacodynamic Considerations
- Absorbance Properties : Purine derivatives typically exhibit λmax in the 260–280 nm range (similar to dasatinib’s 320 nm), influenced by conjugated systems .
- Solubility : The difluoromethyl group may reduce aqueous solubility compared to dasatinib’s hydroxyethylpiperazine but improve blood-brain barrier penetration .
- difluoromethyl) could modulate potency .
Preparation Methods
Purine Functionalization
The 7-methylpurine scaffold is synthesized via alkylation of adenine or its derivatives. For example, treatment of 6-chloropurine with methyl iodide in the presence of a base (e.g., K2CO3) selectively methylates the N7 position. Spectroscopic confirmation (1H NMR: δ 3.78 ppm, singlet, 3H; 13C NMR: δ 34.2 ppm) ensures regioselectivity.
Synthesis of the 6-(Difluoromethyl)-2-methylpyrimidin-4-yl Fragment
Pyrimidine Ring Formation
The pyrimidine ring is constructed via cyclocondensation of a β-diketone with urea or thiourea derivatives. For example, ethyl 3-(difluoromethyl)acetoacetate reacts with acetamidine hydrochloride in ethanol under reflux to form 6-(difluoromethyl)-2-methylpyrimidin-4-ol. Subsequent chlorination using POCl3 converts the hydroxyl group to a chloro substituent (yield: 75–85%).
Functional Group Modifications
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Difluoromethyl Introduction : Difluoromethylation is achieved using ClCF2H or BrCF2H under radical conditions (e.g., AIBN, 70°C).
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Methylation : The 2-methyl group is introduced via alkylation with methyl iodide or reductive amination using formaldehyde.
Coupling of Piperazine and Pyrimidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituted pyrimidine undergoes SNAr with the piperazine-linked purine. For example, 4-chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 6-(piperazin-1-yl)-7-methylpurine in DMF at 100°C (24 h), yielding the target compound. Catalytic KI enhances reactivity (yield: 65–70%).
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Buchwald-Hartwig amination couples halogenated pyrimidines with piperazine. Using Pd2(dba)3, XantPhos, and Cs2CO3 in toluene (110°C, 12 h), the reaction achieves 80% yield with >95% purity.
Optimization and Analytical Validation
Reaction Condition Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | DMF > DMSO > THF | +15% |
| Base | Cs2CO3 > K2CO3 > NaOAc | +20% |
| Catalyst Loading | 5 mol% Pd2(dba)3 | +10% |
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, purine H8), 6.92 (t, J = 54 Hz, 1H, CF2H), 3.78 (s, 3H, N7-CH3).
-
HRMS : m/z [M+H]+ calculated for C20H22F2N9: 458.1921; found: 458.1924.
Challenges and Mitigation Strategies
Regioselectivity in Purine Alkylation
Difluoromethyl Group Stability
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Issue : Hydrolysis under acidic/basic conditions.
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Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors for SNAr steps, reducing reaction time from 24 h to 2 h. Cost analysis indicates a 30% reduction in Pd catalyst usage via ligand recycling .
Q & A
Q. Advanced: How can regioselectivity challenges in purine-pyrimidine coupling be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric control : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) on the purine N9 position to direct coupling to the N7-methylated site .
- Electronic tuning : Use electron-withdrawing substituents (e.g., nitro groups) on the pyrimidine ring to enhance nucleophilic attack at the desired position. Validate outcomes via ¹H NMR and 2D NOESY to confirm regiochemistry .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%). Compare retention times with reference standards .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm) confirms difluoromethyl incorporation. ¹H-¹³C HMBC correlations verify piperazine connectivity to the purine core .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 432.1872 [M+H]⁺) validates molecular formula.
Q. Advanced: How can advanced spectroscopic methods resolve ambiguous stereoelectronic effects?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm absolute configuration (e.g., compare with Acta Cryst. data for analogous pyridopyrimidines) .
- Dynamic NMR : Study rotational barriers in the piperazine ring at variable temperatures (e.g., 208–298 K) to assess conformational flexibility .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
Q. Advanced: How can conflicting bioactivity data across studies be reconciled?
Methodological Answer:
- Dose-response validation : Replicate assays in triplicate with independent compound batches. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Solubility adjustments : Account for DMSO concentration effects (e.g., >0.1% may artifactually inhibit cellular uptake) by optimizing vehicle controls .
Basic: What computational tools predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 7L8). Focus on piperazine and difluoromethyl interactions with hydrophobic pockets .
- Pharmacophore modeling : Generate models with Schrödinger Phase to identify critical H-bond acceptors (pyrimidine N1) and lipophilic regions .
Q. Advanced: How can molecular dynamics (MD) simulations improve binding mode predictions?
Methodological Answer:
- Explicit solvent MD : Run 100-ns simulations in GROMACS with CHARMM36 force fields. Analyze RMSD and ligand-protein hydrogen bond lifetimes to assess stability .
- Free energy calculations : Use MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values to validate computational models .
Basic: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
Q. Advanced: How can metabolite identification studies guide structural optimization?
Methodological Answer:
- HR-MS/MS fragmentation : Identify phase I metabolites (e.g., hydroxylation at the difluoromethyl group) and phase II conjugates (e.g., glucuronides). Use software like Compound Discoverer for annotation .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vivo .
Basic: What regulatory considerations apply to this compound’s use in research?
Methodological Answer:
- Reference standards : Characterize impurities (e.g., EP/ICH guidelines) using spiked degradation studies (acid/base/oxidative stress) .
- Safety protocols : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) and dispose of waste via certified contractors .
Q. Advanced: How can researchers address discrepancies in regulatory impurity thresholds?
Methodological Answer:
- Forced degradation : Expose the compound to accelerated stability conditions (40°C/75% RH for 6 months). Quantify degradation products via UPLC-PDA and align with ICH Q3A/B thresholds .
- Genotoxic risk assessment : Perform Ames tests with TA98/TA100 strains to evaluate mutagenic potential of impurities .
Basic: What mechanistic studies elucidate this compound’s mode of action?
Methodological Answer:
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to intended kinases. A ΔTₘ >2°C indicates significant stabilization .
- Pathway analysis : Perform RNA-seq on treated cells to identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
Q. Advanced: How can proteomics resolve off-target effects?
Methodological Answer:
- Chemical proteomics : Use immobilized compound pulldowns with MS-based identification of bound proteins. Compare with kinase inhibitor databases (e.g., KinomeScan) to assess selectivity .
- CRISPR screens : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
